molecular formula C20H26N2O6S2 B3849380 1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine

1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine

Cat. No.: B3849380
M. Wt: 454.6 g/mol
InChI Key: GXTWDUHCZHQFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine is an organic compound that belongs to the class of sulfonyl-containing piperazines. This compound is characterized by the presence of two benzenesulfonyl groups attached to a piperazine ring, which is further substituted with ethoxy groups at the 2 and 3 positions. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the selective formation of the desired product. The ethoxy groups are introduced through subsequent alkylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to thiol groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like amines or thiols replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol-substituted piperazines.

    Substitution: Piperazine derivatives with various nucleophilic substituents.

Scientific Research Applications

1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition of enzymatic activity. The ethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes, thereby influencing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(benzenesulfonyl)benzene: Similar structure but lacks the piperazine ring and ethoxy groups.

    1,3-Bis(benzenesulfonyl)benzene: Isomeric form with different substitution pattern on the benzene ring.

    1,4-Bis(phenylsulfonyloxy)benzene: Contains sulfonyloxy groups instead of sulfonyl groups.

Uniqueness

1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine is unique due to the presence of both sulfonyl and ethoxy groups on a piperazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-2,3-diethoxypiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-3-27-19-20(28-4-2)22(30(25,26)18-13-9-6-10-14-18)16-15-21(19)29(23,24)17-11-7-5-8-12-17/h5-14,19-20H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTWDUHCZHQFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(N(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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